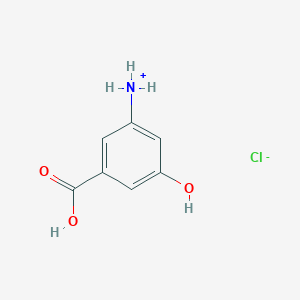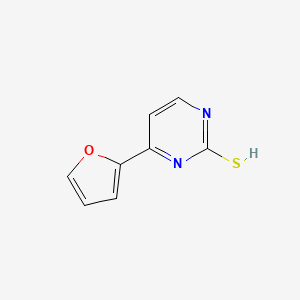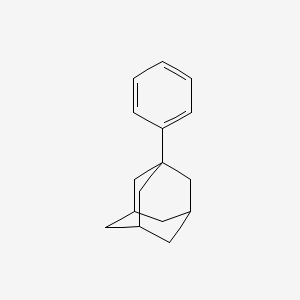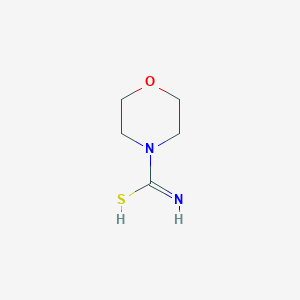
morpholine-4-carboximidothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine-4-carboximidothioic acid is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms, and a carboximidothioic acid group. This compound is known for its versatility in chemical reactions and its potential use in pharmaceuticals, agrochemicals, and other industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of morpholine-4-carboximidothioic acid typically involves the reaction of morpholine with carbon disulfide and an appropriate amine. One common method includes the following steps:
Reaction of Morpholine with Carbon Disulfide: Morpholine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form morpholine-4-carbodithioate.
Formation of Carboximidothioic Acid: The morpholine-4-carbodithioate is then treated with an amine, such as ammonium hydroxide, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Morpholine-4-carboximidothioic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboximidothioic acid group to other functional groups such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidothioic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
Morpholine-4-carboximidothioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of morpholine-4-carboximidothioic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme modulation.
類似化合物との比較
Morpholine-4-carboximidothioic acid can be compared with other similar compounds, such as:
Morpholine-4-carbothioamides: These compounds have similar structures but differ in the functional groups attached to the morpholine ring.
Morpholine-4-carboxylic acid: This compound lacks the thioamide group, which can result in different chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, and its potential biological activities make it a valuable compound for further study.
特性
IUPAC Name |
morpholine-4-carboximidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c6-5(9)7-1-3-8-4-2-7/h1-4H2,(H2,6,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLBUBZXFUYMSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-4-chloro-3H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7722486.png)
![2-amino-6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7722501.png)
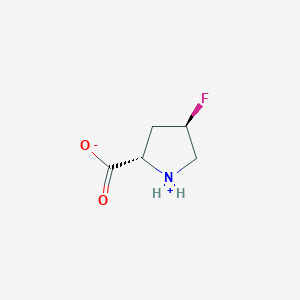
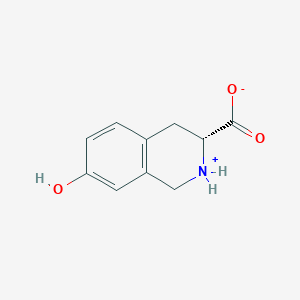
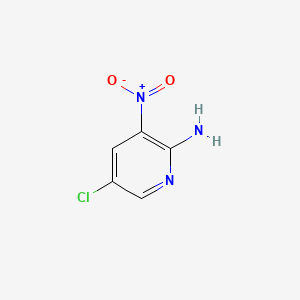
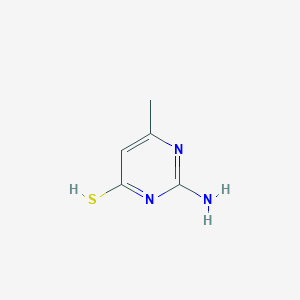
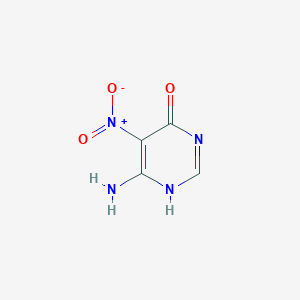
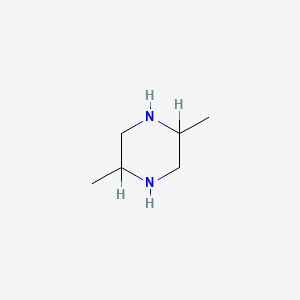
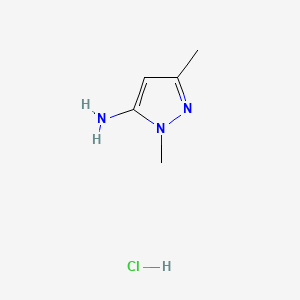
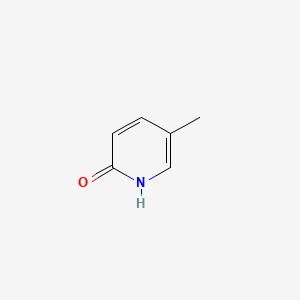
![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidothioic acid](/img/structure/B7722541.png)
